3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid

Catalog No.
S3047240
CAS No.
1249919-66-1
M.F
C11H14O4
M. Wt
210.229
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoi...

CAS Number

1249919-66-1

Product Name

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid

IUPAC Name

3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.229

InChI

InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9,12-13H,1-2H3,(H,14,15)

InChI Key

FCRPIDBTONMRNW-UHFFFAOYSA-N

SMILES

CC(C)(C(C1=CC=C(C=C1)O)O)C(=O)O

Solubility

not available

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid is a chemical compound characterized by its unique structural features, which include a dimethyl group and hydroxyl substituents on the phenyl rings. It is classified under the category of flavonoid metabolites and is known for its potential biological activities and applications in various scientific fields. The compound has the molecular formula C11H14O4C_{11}H_{14}O_{4} and a molecular weight of approximately 210.226 g/mol. It is primarily recognized for its role as a metabolite derived from dietary sources, particularly from the degradation of polyphenols by gut microflora .

, including esterification and oxidation. The compound can undergo transformations typical of phenolic compounds, such as methylation or conjugation with other molecules, influencing its solubility and bioactivity. Its synthesis often involves organic reactions that introduce the dimethyl group while maintaining the integrity of the hydroxyl functionalities.

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid exhibits several biological activities. It has been implicated in antioxidant properties, which help mitigate oxidative stress within cells. This antioxidant capacity suggests potential protective roles against cellular damage caused by reactive oxygen species. Furthermore, the compound has been studied for its effects on cell signaling pathways and gene expression, indicating its involvement in various metabolic processes . Its presence in human urine and serum suggests systemic bioavailability and potential physiological relevance.

The synthesis of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves organic synthesis techniques. A common method includes the reaction of 4-hydroxyphenylacetic acid with appropriate reagents under controlled conditions to introduce the dimethyl group. This process may involve multiple steps to ensure high yield and purity, including purification techniques such as crystallization or chromatography to isolate the final product .

The applications of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid span various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex molecules and pharmaceuticals.
  • Biology: The compound is studied for its potential biological activities, particularly in enzyme interaction assays.
  • Medicine: Its therapeutic properties are under investigation for potential drug development applications.
  • Industry: It is utilized in manufacturing chemical products, including polymers and coatings due to its stability and reactivity .

Research into the interaction of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid with biological systems indicates its role in modulating enzyme activities and metabolic pathways. Studies have shown that it can influence the metabolism of dietary polyphenols, suggesting a synergistic effect with other compounds present in food sources. Its interactions with cellular components may lead to significant implications for health and disease management .

Several compounds share structural similarities with 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid. These include:

Uniqueness: The unique aspect of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid lies in its specific structural features that influence both its reactivity and biological activity compared to these similar compounds. The presence of both hydroxyl groups at different positions enhances its potential as an antioxidant while contributing to its complex interactions within biological systems .

XLogP3

1.1

Dates

Modify: 2023-07-24

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